D-Enantiomer Configuration vs. L-Enantiomer: Stereochemical Fidelity for Therapeutic Peptide Design
The target compound, Fmoc-D-Phe-OPfp, contains a D-phenylalanine core (R-configuration at the α-carbon) as confirmed by IUPAC nomenclature and InChI key stereochemistry . In contrast, commercially available Fmoc-Phe-OPfp contains the L-enantiomer (S-configuration) . This stereochemical divergence is not trivial; D-amino acid-containing peptides demonstrate significantly enhanced resistance to enzymatic degradation by endogenous proteases, a property critical for extending the half-life of therapeutic peptide candidates . Substitution with the L-enantiomer active ester would yield the L-peptide product, which is susceptible to rapid proteolysis, thereby compromising the biological and therapeutic utility of the synthesized peptide.
| Evidence Dimension | Stereochemistry / Absolute Configuration at α-Carbon |
|---|---|
| Target Compound Data | D-configuration (R) — (2,3,4,5,6-pentafluorophenyl) (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanoate |
| Comparator Or Baseline | L-configuration (S) — Fmoc-Phe-OPfp (N-α-Fmoc-L-phenylalanine pentafluorophenyl ester, CAS 86060-92-6) |
| Quantified Difference | Absolute stereochemical inversion; D-enantiomer vs. L-enantiomer |
| Conditions | Structural identity confirmed via IUPAC name, InChI, and optical rotation data from Certificate of Analysis |
Why This Matters
For procurement officers and peptide chemists, selecting the D-enantiomer is mandatory when the target peptide sequence requires D-phenylalanine for biological activity or metabolic stability; substitution with the less expensive L-enantiomer produces an incorrect, biologically inactive product.
